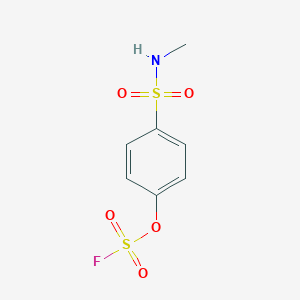
4-(Methylsulfamoyl)phenyl sulfurofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylsulfamoyl)phenyl sulfurofluoridate is an organosulfur compound that has gained attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a sulfurofluoridate group attached to a phenyl ring, which is further substituted with a methylsulfamoyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfamoyl)phenyl sulfurofluoridate typically involves the reaction of 4-(methylsulfamoyl)phenol with sulfuryl fluoride (SO2F2). The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfurofluoridate group. The general reaction scheme is as follows:
[ \text{4-(Methylsulfamoyl)phenol} + \text{SO}_2\text{F}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methylsulfamoyl)phenyl sulfurofluoridate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the sulfurofluoridate group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Deoxyfluorination Reactions: This compound is used as a deoxyfluorinating reagent to convert primary and secondary alcohols into the corresponding alkyl fluorides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) at room temperature.
Deoxyfluorination Reactions: The reaction conditions for deoxyfluorination involve the use of this compound in the presence of a base, such as potassium carbonate, in an aprotic solvent like dichloromethane.
Major Products
Substitution Reactions: The major products are the substituted derivatives of this compound, where the fluorine atom is replaced by the nucleophile.
Deoxyfluorination Reactions: The major products are alkyl fluorides, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
4-(Methylsulfamoyl)phenyl sulfurofluoridate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(Methylsulfamoyl)phenyl sulfurofluoridate primarily involves its ability to act as a deoxyfluorinating reagent. The compound reacts with alcohols to replace the hydroxyl group with a fluorine atom, resulting in the formation of alkyl fluorides. This reaction is facilitated by the electrophilic nature of the sulfur atom in the sulfurofluoridate group, which activates the fluorine atom for nucleophilic substitution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl sulfurofluoridate
- SulfoxFluor
- PBSF (Phenyl bis(sulfur trifluoride))
Comparison
4-(Methylsulfamoyl)phenyl sulfurofluoridate is unique among similar compounds due to the presence of the methylsulfamoyl group, which enhances its reactivity and selectivity in deoxyfluorination reactions. Compared to other fluorinating reagents like SulfoxFluor and PBSF, this compound offers a better balance between reactivity and stability, making it a valuable tool in synthetic chemistry .
Eigenschaften
IUPAC Name |
1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO5S2/c1-9-15(10,11)7-4-2-6(3-5-7)14-16(8,12)13/h2-5,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZAMJDMHVFLIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2488064.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}propane-1-sulfonamide](/img/structure/B2488066.png)
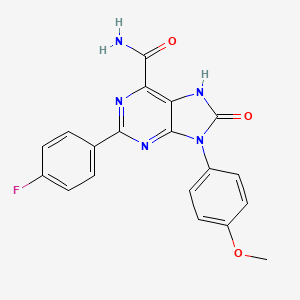
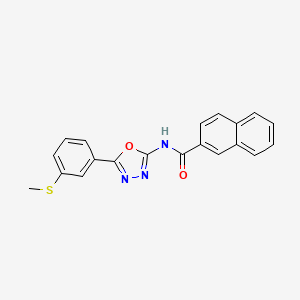
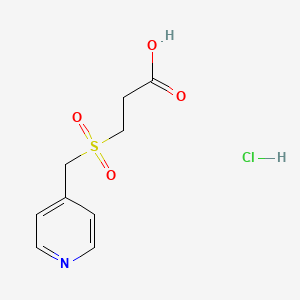
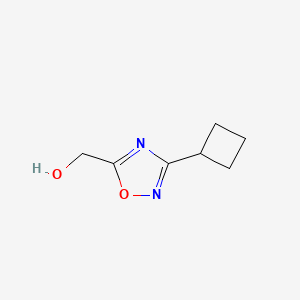
![N-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2488074.png)
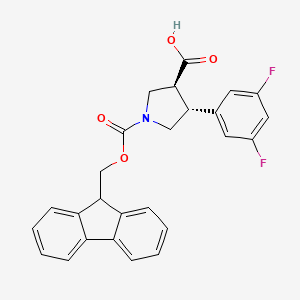
![N-(furan-2-ylmethyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2488077.png)
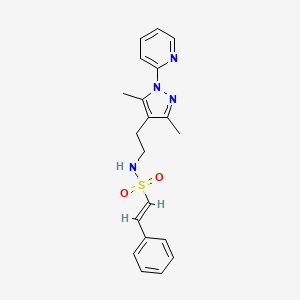
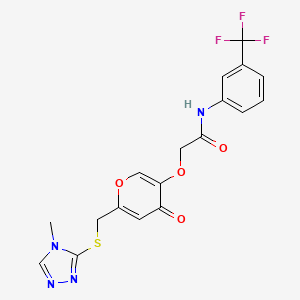
![(E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal](/img/structure/B2488081.png)
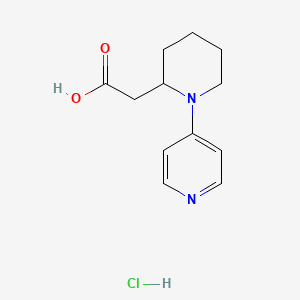
![4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B2488086.png)
